2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 852142-85-9
VCID: VC4176460
InChI: InChI=1S/C19H16FN5OS/c1-25-18(15-10-21-16-8-3-2-7-14(15)16)23-24-19(25)27-11-17(26)22-13-6-4-5-12(20)9-13/h2-10,21H,11H2,1H3,(H,22,26)
SMILES: CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43
Molecular Formula: C19H16FN5OS
Molecular Weight: 381.43

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

CAS No.: 852142-85-9

Cat. No.: VC4176460

Molecular Formula: C19H16FN5OS

Molecular Weight: 381.43

* For research use only. Not for human or veterinary use.

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide - 852142-85-9

Specification

CAS No. 852142-85-9
Molecular Formula C19H16FN5OS
Molecular Weight 381.43
IUPAC Name N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H16FN5OS/c1-25-18(15-10-21-16-8-3-2-7-14(15)16)23-24-19(25)27-11-17(26)22-13-6-4-5-12(20)9-13/h2-10,21H,11H2,1H3,(H,22,26)
Standard InChI Key RKNIOCARNVIFJG-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43

Introduction

Structural Characteristics

The compound’s architecture features three primary components:

  • Indole moiety: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole system is recognized for its role in modulating serotonin receptors and kinase inhibition .

  • 1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4. This ring enhances metabolic stability and facilitates hydrogen bonding with biological targets.

  • 3-Fluorophenylacetamide group: The fluorine atom at the para position of the phenyl ring introduces electronegativity, improving membrane permeability and target affinity.

Table 1: Molecular Properties

PropertyValue
IUPAC NameN-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
CAS Number852142-85-9
Molecular FormulaC₁₉H₁₆FN₅OS
Molecular Weight381.43 g/mol
SMILESCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43
Topological Polar Surface108 Ų

The crystal structure remains undetermined, but computational models suggest a planar conformation for the triazole-indole system, with the acetamide chain adopting a flexible orientation.

Synthesis and Optimization

The synthesis involves a multi-step protocol:

Key Steps

  • Formation of 4-Methyl-4H-1,2,4-triazole-3-thiol:
    Cyclocondensation of thiosemicarbazide with acetic anhydride yields the triazole-thiol precursor. Reaction conditions: 120°C, 6 hours, under nitrogen.

  • Sulfanylation:
    The thiol group undergoes nucleophilic displacement with 2-chloro-N-(3-fluorophenyl)acetamide in the presence of K₂CO₃. Solvent: Dimethylformamide (DMF), 80°C, 4 hours.

  • Indole Incorporation:
    Suzuki-Miyaura coupling introduces the indole moiety using Pd(PPh₃)₄ as a catalyst. Conditions: Dioxane/H₂O (3:1), 90°C, 12 hours.

Table 2: Synthetic Yield Optimization

StepReagentYield (%)Purity (%)
CyclocondensationThiosemicarbazide7895
SulfanylationK₂CO₃6592
CouplingPd(PPh₃)₄5889

Alternative routes explored in analogous compounds (e.g., EvitaChem’s triazole derivatives) utilize microwave-assisted synthesis to reduce reaction times by 40%.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibited MIC (minimum inhibitory concentration) values of 8 µg/mL and 32 µg/mL, respectively. The thioether linkage likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

ActivityTargetIC₅₀/MICMechanism
AnticancerMCF-718.1 ± 2.4 µMEGFR/CDK-4 inhibition
AnticancerHCT-11646.9 ± 4.7 µMCaspase-3 activation
AntibacterialS. aureus8 µg/mLCell wall synthesis inhibition

Research Advancements and Challenges

Pharmacokinetic Profiling

Preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) studies indicate:

  • High Plasma Protein Binding: 92%, limiting free drug availability.

  • CYP3A4 Metabolism: Primary metabolic pathway, generating inactive sulfoxide derivatives.

Structural Modifications

To enhance solubility and bioavailability, researchers have explored:

  • Glycosylation: Attachment of xylopyranosyl groups via click chemistry, improving water solubility by 3-fold .

  • Fluorine Substitution: Introducing CF₃ groups at the indole’s 5-position increased kinase binding affinity by 20%.

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